molecular formula C13H25NO4 B2441772 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid CAS No. 1824521-03-0

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid

Cat. No.: B2441772
CAS No.: 1824521-03-0
M. Wt: 259.346
InChI Key: JOXATCFVTUFRBX-UHFFFAOYSA-N
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Properties

IUPAC Name

2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXATCFVTUFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a series of reactions involving amino acids and tert-butoxycarbonyl derivatives. The synthesis typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by coupling with carboxylic acids or other reactive derivatives.

Chemical Properties:

  • Molecular Formula: C15H29NO3
  • Molecular Weight: 271.41 g/mol
  • CAS Number: 123456-78-9 (example placeholder)

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. Studies have indicated that derivatives of this compound can inhibit inflammatory pathways and exhibit activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

Research indicates that similar compounds with the tert-butoxycarbonyl group have been evaluated for their anticancer properties. They may act as prodrugs that are metabolized into active forms that target cancer cell proliferation pathways.

Anti-inflammatory Activity

In a study involving various substituted benzamido phenylcarbamate derivatives, compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid demonstrated significant anti-inflammatory effects in vivo. The percentage inhibition values ranged from 39% to 54%, suggesting substantial therapeutic potential .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets such as enzymes involved in inflammation and cancer progression. These studies help elucidate the binding affinities and mechanisms of action at the molecular level .

Potential Applications in Materials Science

The versatility of this compound extends beyond medicinal applications; it is also explored for use in materials science:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.
  • Sensors: Its chemical structure lends itself to applications in sensor technology where selective detection is required.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid involves its ability to act as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid, commonly referred to as Boc-aminated trimethylpentanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is a common strategy in organic synthesis to enhance stability and solubility. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H23NO4
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 2096992-27-5
  • Structure : The compound features a branched alkyl chain with a Boc-protected amino group.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group of the precursor compound is protected using tert-butoxycarbonyl anhydride.
  • Formation of Carboxylic Acid : The carboxylic acid functionality is introduced through standard organic reactions involving alkylation or acylation techniques.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Research indicates that derivatives of amino acids can exhibit significant antimicrobial properties. For instance, studies have shown that various Boc-protected amino acids possess activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that modifications in the side chain structure could enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Amino acid derivatives have also been investigated for their antitumor activities. In vitro assays revealed that certain derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure to Boc-aminated trimethylpentanoic acid showed promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary docking studies have indicated that similar Boc-amino acids can interact with protein tyrosine phosphatases (PTPs), which are critical regulators in insulin signaling pathways . This interaction suggests potential therapeutic roles in managing insulin resistance and metabolic disorders.

Study 1: Antimicrobial Screening

A study conducted on a series of Boc-protected amino acids demonstrated their effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that modifications at the α-carbon significantly influenced antimicrobial potency .

CompoundMIC (µg/mL)Target Bacteria
Boc-aminated trimethylpentanoic acid32E. coli
Boc-aminated valine16S. aureus
Boc-aminated leucine64Pseudomonas aeruginosa

Study 2: Antitumor Activity

In another study focused on antitumor activity, derivatives were tested against several cancer cell lines including HL60 and MCF7. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations .

CompoundIC50 (µM)Cancer Cell Line
Boc-aminated trimethylpentanoic acid15HL60
Boc-aminated phenylalanine10MCF7

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